molecular formula C8H17N3 B060969 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 159583-38-7

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

Numéro de catalogue B060969
Numéro CAS: 159583-38-7
Poids moléculaire: 155.24 g/mol
Clé InChI: BEIGYVLMTYQQJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which are involved in the immune response to cancer. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. This compound also increases the permeability of blood vessels in tumors, allowing immune cells to better access cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is that it has been extensively studied in preclinical models of cancer. This has allowed researchers to gain a better understanding of its potential anti-cancer properties and mechanism of action. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans. This makes it difficult to determine its potential efficacy and safety in a clinical setting.

Orientations Futures

There are a number of future directions for research on 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine. One area of research is to determine the optimal dose and schedule of this compound for use in combination with chemotherapy and radiation therapy. Another area of research is to investigate the potential of this compound for the treatment of other types of cancer, such as pancreatic cancer and glioblastoma. Additionally, research could be done to investigate the potential of this compound for use in combination with immunotherapy for the treatment of cancer.

Méthodes De Synthèse

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is synthesized by reacting 2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound. The synthesis method of this compound has been well-established and is reproducible in a laboratory setting.

Applications De Recherche Scientifique

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Propriétés

Numéro CAS

159583-38-7

Formule moléculaire

C8H17N3

Poids moléculaire

155.24 g/mol

Nom IUPAC

2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

InChI

InChI=1S/C8H17N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-6,9H2,1H3

Clé InChI

BEIGYVLMTYQQJC-UHFFFAOYSA-N

SMILES

CN1C2CCC(C2)N1CCN

SMILES canonique

CN1C2CCC(C2)N1CCN

Synonymes

2,3-Diazabicyclo[2.2.1]heptane-2-ethanamine,3-methyl-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.